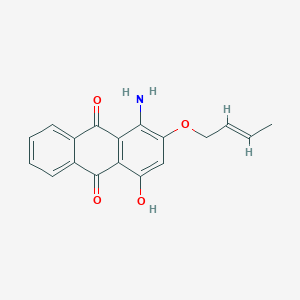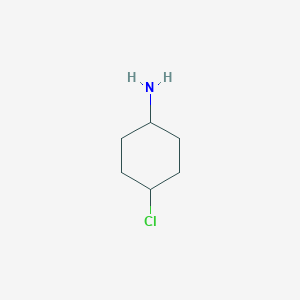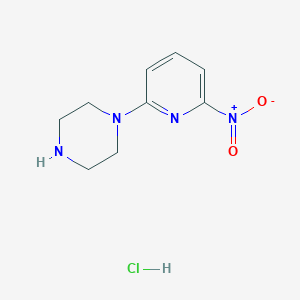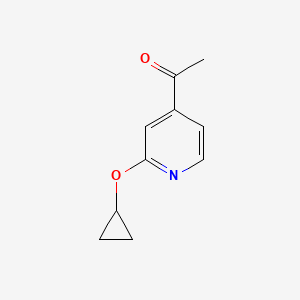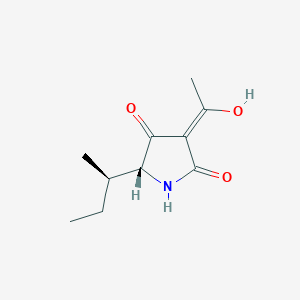
rel-(R)-3-Acetyl-5-((R)-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one: is a chiral organic compound with significant potential in various scientific fields. Its unique structure, featuring an acetyl group, a sec-butyl group, and a hydroxyl group attached to a pyrrolone ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolone ring, followed by the introduction of the acetyl and sec-butyl groups. The hydroxyl group is usually introduced through a selective oxidation process.
Pyrrolone Ring Formation: This can be achieved through a cyclization reaction involving an appropriate amine and a diketone.
Introduction of Acetyl Group: Acetylation can be performed using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of sec-Butyl Group: This step often involves a Friedel-Crafts alkylation using sec-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Selective Oxidation: The hydroxyl group can be introduced via oxidation using reagents like PCC (Pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).
Industrial Production Methods
In an industrial setting, the production of rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one would involve optimizing these synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using strong oxidizing agents like chromium trioxide.
Reduction: The carbonyl groups (acetyl and ketone) can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, TEMPO.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Conversion of the hydroxyl group to a ketone.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Formation of new compounds with different functional groups replacing the acetyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one is used as a building block for synthesizing more complex molecules. Its chiral centers make it valuable in the study of stereochemistry and enantioselective synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to natural substrates.
Medicine
In medicine, rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one has potential as a lead compound for drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its functional groups allow for further chemical modifications, making it versatile for various applications.
Mécanisme D'action
The mechanism of action of rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The acetyl and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The sec-butyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetyl-4-hydroxy-1H-pyrrol-2(5H)-one: Lacks the sec-butyl group, making it less hydrophobic.
5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one: Lacks the acetyl group, affecting its reactivity.
3-Acetyl-5-(®-sec-butyl)-1H-pyrrol-2(5H)-one: Lacks the hydroxyl group, altering its hydrogen bonding capability.
Uniqueness
rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various chemical reactions and biological interactions, setting it apart from similar compounds.
This detailed overview highlights the significance of rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one in scientific research and its potential applications across different fields
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
(3Z,5R)-5-[(2R)-butan-2-yl]-3-(1-hydroxyethylidene)pyrrolidine-2,4-dione |
InChI |
InChI=1S/C10H15NO3/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8/h5,8,12H,4H2,1-3H3,(H,11,14)/b7-6-/t5-,8-/m1/s1 |
Clé InChI |
CGMTUJFWROPELF-KWTLAKOMSA-N |
SMILES isomérique |
CC[C@@H](C)[C@@H]1C(=O)/C(=C(\C)/O)/C(=O)N1 |
SMILES canonique |
CCC(C)C1C(=O)C(=C(C)O)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


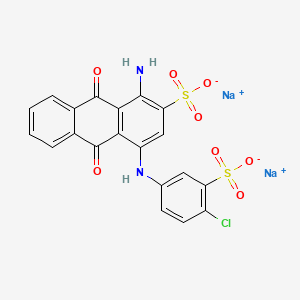
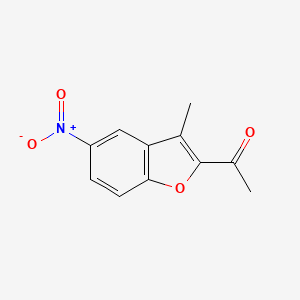
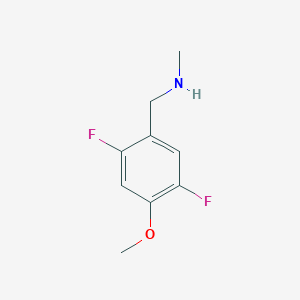
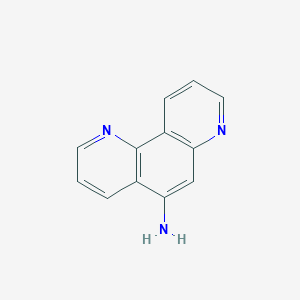

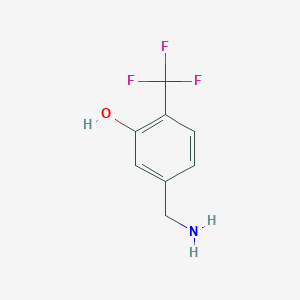

![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)

